N-[(3,4-dimethylphenyl)methyl]-2-(1,4-dioxa-7-azaspiro[4.4]nonan-7-yl)ethanamine
Description
N-[(3,4-dimethylphenyl)methyl]-2-(1,4-dioxa-7-azaspiro[4.4]nonan-7-yl)ethanamine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.4]nonane core, which is a bicyclic system where two rings share a single atom. The presence of both ether and amine functional groups within its structure makes it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-2-(1,4-dioxa-7-azaspiro[4.4]nonan-7-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-3-4-16(11-15(14)2)12-18-6-8-19-7-5-17(13-19)20-9-10-21-17/h3-4,11,18H,5-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAYONDHOWQKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCCN2CCC3(C2)OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethylphenyl)methyl]-2-(1,4-dioxa-7-azaspiro[4.4]nonan-7-yl)ethanamine typically involves multiple steps:
Formation of the Spirocyclic Core: The spiro[4.4]nonane core can be synthesized through a cyclization reaction involving a suitable diol and an amine under acidic conditions.
Introduction of the Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the spirocyclic core reacts with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Assembly: The final step involves the coupling of the intermediate with 2-bromoethanamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction reactions can target the ether linkages or the aromatic ring, potentially leading to the formation of alcohols or reduced aromatic systems.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohols or reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(3,4-dimethylphenyl)methyl]-2-(1,4-dioxa-7-azaspiro[4.4]nonan-7-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be studied for its potential interactions with biological macromolecules. Its spirocyclic structure may impart unique binding properties, making it a candidate for drug design and development.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological activities
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[(3,4-dimethylphenyl)methyl]-2-(1,4-dioxa-7-azaspiro[4.4]nonan-7-yl)ethanamine exerts its effects would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity through binding interactions. The spirocyclic structure could provide a rigid framework that enhances binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dimethylphenyl)methyl]-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide
- N-[(3,4-dimethylphenyl)methyl]-2-(1,4-dioxa-6-azaspiro[4.4]nonan-6-yl)ethanamine
Uniqueness
Compared to similar compounds, N-[(3,4-dimethylphenyl)methyl]-2-(1,4-dioxa-7-azaspiro[4.4]nonan-7-yl)ethanamine stands out due to its specific spirocyclic configuration and the positioning of functional groups. This unique arrangement can influence its reactivity and binding properties, making it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
